7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate
CAS No.: 197080-71-0
Cat. No.: VC5429945
Molecular Formula: C13H18BrNO4
Molecular Weight: 332.194
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 197080-71-0 |
|---|---|
| Molecular Formula | C13H18BrNO4 |
| Molecular Weight | 332.194 |
| IUPAC Name | 7-O-tert-butyl 2-O-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate |
| Standard InChI | InChI=1S/C13H18BrNO4/c1-13(2,3)19-12(17)15-7-5-6-8(15)10(14)9(7)11(16)18-4/h7-8H,5-6H2,1-4H3 |
| Standard InChI Key | KKNVGWXCHLJFBI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1C(=C2C(=O)OC)Br |
Introduction
Structural Characteristics and Molecular Identity
The compound’s core structure consists of a 7-azabicyclo[2.2.1]hept-2-ene skeleton, a bridged bicyclic system incorporating a nitrogen atom at the 7-position. Key substituents include:
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A tert-butyl ester at the 7-position, enhancing steric bulk and stability.
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A methyl ester at the 2-position, contributing to solubility and reactivity.
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A bromine atom at the 3-position, enabling cross-coupling reactions.
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Two carboxylate groups at positions 2 and 7, facilitating derivatization .
Table 1: Key Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 332.194 g/mol | |
| Density | 1.478 ± 0.06 g/cm³ | |
| Predicted Boiling Point | 377.7 ± 42.0 °C | |
| CAS Number | 197080-71-0 |
The bicyclic framework imposes significant ring strain, which influences both its reactivity and conformational flexibility. X-ray crystallography of analogous compounds reveals a puckered geometry, with the bromine atom occupying an equatorial position to minimize steric clashes .
Synthesis and Manufacturing
The synthesis of 7-tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate typically involves multi-step organic transformations:
Key Synthetic Routes
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Heterocyclization: Sodium hydride-mediated cyclization of -(3,4-dibromocyclohexyl)carbamates in dimethylformamide (DMF) yields the azabicyclo[2.2.1]heptane core . For example, treatment of tert-butyl -(cis-3,trans-4-dibromocyclohexyl)carbamate with NaH/DMF at room temperature affords the bicyclic intermediate in 52% yield .
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Bromination: Electrophilic bromination at the 3-position using bromosuccinimide (NBS) under radical conditions introduces the bromine substituent.
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Esterification: Sequential protection of the carboxylic acid groups with tert-butyl and methyl esters completes the synthesis .
Optimization Challenges
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Steric Hindrance: The tert-butyl group complicates reaction kinetics, necessitating elevated temperatures or prolonged reaction times .
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Regioselectivity: Competing pathways during bromination require precise control to avoid byproducts.
Physicochemical Properties
Spectroscopic Data
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NMR: NMR (CDCl₃) displays characteristic signals at δ 1.44 (s, 9H, tert-butyl), δ 3.72 (s, 3H, methyl ester), and δ 4.32–4.45 (m, 2H, bridgehead protons) .
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IR: Strong absorptions at 1745 cm⁻¹ (ester C=O) and 670 cm⁻¹ (C-Br stretch) .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor to neurologically active molecules. For example, debromination and functional group interconversion yield analogs of epibatidine, a potent nicotinic acetylcholine receptor agonist .
Materials Science
Its rigid bicyclic structure has been explored in polymer cross-linking agents, enhancing thermal stability in epoxy resins .
Table 2: Comparative Analysis of Analogous Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 7-Azabicyclo[2.2.1]heptane | Lacks bromine and carboxylates | |
| 3-Bromoazabicyclo[3.3.1]nonane | Larger ring; reduced strain | |
| 7-Tert-butyl 3-bromoindole | Aromatic system; different reactivity |
Future Directions and Research Opportunities
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Isosteric Replacements: Substituting the tert-butyl group with trifluoromethyl-cyclobutyl moieties may improve metabolic stability in drug candidates .
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for medicinal chemistry .
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Polymer Chemistry: Investigating its utility in high-performance thermosetting polymers .
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